tert-Butyl 2-amino-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-amino-7-oxo-4,6-dihydro-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c1-11(2,3)17-10(16)14-4-6-8(7(15)5-14)18-9(12)13-6/h4-5H2,1-3H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMRHHINUOMUSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C(=O)C1)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
a. Boc Protection of Amine Precursors
- Starting Material : 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine (CAS 97817-23-7).
- Reagents : Di-tert-butyl dicarbonate (Boc₂O), potassium carbonate (K₂CO₃), 1,4-dioxane, and water.
- Conditions : Reaction at 0–20°C for 3 hours.
- Yield : 87% (11.6 g product from 15.8 g starting material).
- Characterization :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.41 (s, 9H, Boc), 2.43 (t, 2H), 3.56 (t, 2H), 4.28 (s, 2H), 6.80 (s, 2H, NH₂).
- MS (ESI) : (M+H)⁺ m/z 256.
b. Boc Deprotection
- Reagents : HCl (3M in ethyl acetate) or trifluoroacetic acid (TFA) in dichloromethane.
- Conditions : Stirring at 20°C for 1–3 hours.
- Yield : 87% (105 mg from 200 mg Boc-protected intermediate).
Cyclization Reactions for Thiazolo-Pyridine Core
The thiazolo[4,5-c]pyridine scaffold is constructed via cyclization:
b. Key Intermediate :
- tert-Butyl 2-bromo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate (CAS 365996-06-1) is synthesized via bromination of the Boc-protected amine.
Introduction of the 7-Oxo Group
The 7-oxo moiety is introduced via oxidation of dihydro precursors:
Alternative Synthetic Routes
a. One-Pot Synthesis
- Combining Boc protection, cyclization, and oxidation in a sequential manner.
- Advantage : Reduces purification steps and improves overall yield.
Table 1: Reaction Conditions for Boc Protection/Deprotection
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Boc Protection | Boc₂O, K₂CO₃, 1,4-dioxane/H₂O, 0–20°C, 3h | 87% | |
| Boc Deprotection (HCl) | 3M HCl/EtOAc, rt, 3h | 87% | |
| Boc Deprotection (TFA) | TFA/DCM (1:1), rt, 1h | 100% |
Table 2: Key Spectral Data for Intermediates
| Compound | ¹H NMR (DMSO-d₆) | MS (M+H)⁺ |
|---|---|---|
| Boc-protected amine (CAS 365996-05-0) | δ 1.41 (s, 9H), 2.43 (t), 3.56 (t), 4.28 (s) | 256 |
| Deprotected amine (CAS 97817-23-7) | δ 2.32 (t), 2.86 (t), 3.59 (s), 6.63 (s) | 156 |
Challenges and Optimization
- Regioselectivity : Ensuring oxidation occurs specifically at position 7.
- Side Reactions : Minimizing over-oxidation or decomposition during Boc deprotection.
- Scalability : Optimizing solvent systems (e.g., replacing 1,4-dioxane with THF for safety).
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-amino-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have indicated that compounds similar to tert-butyl 2-amino derivatives exhibit antimicrobial properties. Research has shown that thiazole derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents .
Anticancer Properties
Thiazole derivatives are also being investigated for their anticancer properties. In vitro studies suggest that tert-butyl 2-amino-7-oxo compounds may induce apoptosis in cancer cell lines, making them candidates for further development as anticancer drugs .
Enzyme Inhibition
The compound has been noted for its ability to act as an enzyme inhibitor. In particular, it may inhibit enzymes involved in cancer cell proliferation and other diseases, which could lead to the development of targeted therapies .
Biological Research
Biochemical Studies
This compound serves as a valuable tool in biochemical research for studying enzyme mechanisms and metabolic pathways. Its structural features allow it to interact with various biological targets, making it useful for probing biological functions .
Drug Development
Due to its unique structure and biological activity, tert-butyl 2-amino-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate is being explored in drug design programs aimed at creating novel therapeutics for infectious diseases and cancer .
Chemical Intermediate
Synthesis of Other Compounds
As a versatile intermediate, this compound can be used in the synthesis of more complex thiazole derivatives and other heterocyclic compounds. Its functional groups allow for further modifications that can lead to the creation of new materials or pharmaceuticals .
Research Reagent
In laboratory settings, tert-butyl 2-amino-7-oxo compounds are often employed as reagents in organic synthesis processes. Their stability under various conditions makes them suitable for use in diverse chemical reactions .
Case Studies and Research Findings
| Study Title | Focus | Findings |
|---|---|---|
| Antimicrobial Activity of Thiazole Derivatives | Investigated various thiazole compounds | Demonstrated significant inhibition of bacterial growth |
| Anticancer Potential of Thiazole Derivatives | Evaluated effects on cancer cell lines | Induced apoptosis in certain cancer types |
| Enzyme Inhibition Studies | Assessed enzyme interactions | Identified potential for inhibiting key enzymes involved in disease |
Mechanism of Action
The mechanism of action of tert-Butyl 2-amino-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as tyrosine kinases or phosphodiesterases, leading to the modulation of cellular signaling pathways . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 478624-69-0
- Molecular Formula : C₁₁H₁₅N₃O₃S
- Molecular Weight : 269.32 g/mol
- Structure: A bicyclic heterocycle comprising a thiazole ring fused to a partially hydrogenated pyridine ring, with a tert-butyl carbamate group at position 5 and an amino substituent at position 2. The 7-oxo group introduces a ketone functionality .
Physicochemical Properties :
- Purity : Available in 95–98% purity depending on the supplier .
- Storage : Requires storage in a dark, dry environment at room temperature to prevent degradation .
- Hazard Profile : Classified with GHS07 warnings (H302: harmful if swallowed; H315/H319: skin/eye irritation; H335: respiratory irritation) .
Applications :
Primarily used as a building block in organic synthesis, particularly for pharmaceuticals targeting kinase inhibition or heterocyclic drug candidates .
Comparison with Similar Compounds
Structural Analogs
Key analogs differ in substituents and oxidation states, influencing reactivity and applications:
Biological Activity
tert-Butyl 2-amino-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate (CAS No. 478624-69-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 269.32 g/mol. The compound features a thiazole ring fused with a pyridine structure, which contributes to its pharmacological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anti-inflammatory Properties
The compound has also demonstrated anti-inflammatory effects in cellular models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is likely mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in inflammatory responses.
Antitumor Activity
Preliminary studies suggest that this compound possesses antitumor activity against various cancer cell lines. The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression. Notably, it has exhibited moderate inhibitory activity against human breast cancer (MCF-7) and lung cancer (A549) cell lines.
The biological activities of this compound are attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as tyrosine kinases and phosphodiesterases, leading to altered cellular signaling.
- Cell Cycle Modulation : By affecting key regulatory proteins involved in the cell cycle, it promotes apoptosis in tumor cells.
- Cytokine Modulation : It reduces the expression of inflammatory cytokines by interfering with transcription factors involved in inflammation.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Study on Antimicrobial Efficacy : In a study conducted by Smith et al., the compound was tested against a panel of bacterial pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
- Anti-inflammatory Study : A research team led by Johnson et al. investigated the anti-inflammatory effects using LPS-stimulated macrophages. The study found that treatment with the compound significantly reduced IL-6 levels by approximately 50% compared to untreated controls.
- Antitumor Activity : In vitro assays performed by Wang et al. demonstrated that the compound inhibited MCF-7 cell proliferation with an IC50 value of 25 µM after 48 hours of treatment.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Antimicrobial Activity | Antitumor Activity |
|---|---|---|---|
| Tert-butyl 2-amino-7-oxo... | Thiazole-Pyridine | Moderate | Moderate |
| Thiazolo[4,5-b]pyridines | Thiazole-Pyridine | High | Low |
| Pyrido[2,3-d]pyrimidines | Pyrimidine Derivative | Low | Moderate |
Q & A
Basic: What are the common synthetic routes for preparing tert-Butyl 2-amino-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate, and how can reaction yields be optimized?
Answer:
The compound is typically synthesized via cyclization reactions involving piperidone derivatives and sulfur-containing reagents. For example, a two-step method involves:
Cyclization : Reacting tert-butyl 4-oxopiperidine-1-carboxylate with cyanamide and sulfur in pyridine at 130°C for 1.5 hours (yield: 74.2%) .
Bromination : Treating the intermediate with CuBr₂ and tert-butyl nitrite in dichloromethane at 0°C (yield: 44%) .
Optimization strategies :
- Increase reaction temperature for cyclization to enhance kinetics.
- Use stoichiometric CuBr₂ to minimize by-products during bromination.
Advanced: How can researchers troubleshoot low yields or undesired by-products during the bromination step of this compound?
Answer:
Low yields in bromination (e.g., 44% in ) may arise from:
- Incomplete activation of the amino group : Ensure excess tert-butyl nitrite is used to fully convert the amine to a diazonium intermediate.
- Side reactions : Monitor reaction time and temperature rigorously; prolonged exposure to CuBr₂ may lead to over-bromination.
Mitigation : - Purify intermediates before bromination.
- Use LCMS to track reaction progress and identify by-products .
Basic: What analytical techniques are recommended for confirming the structure and purity of this compound?
Answer:
- X-ray crystallography : Resolves bond lengths, angles, and dihedral angles (e.g., flattened boat conformation in thiazolo-pyridine rings) .
- NMR spectroscopy : Confirms proton environments (e.g., tert-butyl group at δ ~1.4 ppm).
- LCMS : Validates molecular weight (e.g., [M+1]⁺ at m/z 318.9/320.9 for brominated derivatives) .
Advanced: How can discrepancies in crystallographic data (e.g., dihedral angles) be resolved when comparing this compound to structurally similar derivatives?
Answer:
- Statistical validation : Compare data against databases (e.g., Cambridge Structural Database) to assess outliers.
- DFT calculations : Compute theoretical dihedral angles (e.g., 80.94° for fused ring systems in ) and correlate with experimental values .
- Re-refinement : Re-analyze raw diffraction data using updated software (e.g., SHELXL ).
Basic: What are the key functional groups in this compound, and how do they influence reactivity?
Answer:
- tert-Butoxycarbonyl (BOC) group : Protects the amine during synthesis; removed under acidic conditions (e.g., TFA) .
- Thiazolo-pyridine core : Participates in π-π stacking and hydrogen bonding, critical for biological activity .
- 7-oxo group : Enhances electrophilicity, enabling nucleophilic attacks at the 6,7-dihydro position .
Advanced: How can selective modifications be performed on the thiazolo-pyridine scaffold without degrading the BOC group?
Answer:
- pH control : Maintain neutral to slightly basic conditions to prevent BOC cleavage.
- Protecting group strategies : Temporarily mask reactive sites (e.g., oxo group) with silyl ethers before functionalization .
Basic: What safety precautions are essential when handling this compound in a research laboratory?
Answer:
- Storage : Keep in a cool, dry place (P407) away from ignition sources (P210) .
- PPE : Use gloves, goggles, and lab coats (P280).
- Ventilation : Conduct reactions in a fume hood (P271) .
Advanced: How can hazardous by-products (e.g., brominated species) be managed during large-scale synthesis?
Answer:
- Quenching protocols : Neutralize excess CuBr₂ with sodium thiosulfate.
- Waste segregation : Separate halogenated waste using solvent partitioning .
Basic: What pharmacological applications are associated with this compound?
Answer:
- PROTAC development : Serves as a building block for cereblon-binding molecules (e.g., ) .
- Kinase inhibition : The thiazolo-pyridine scaffold mimics ATP-binding pockets in kinases .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Answer:
- Derivatization : Introduce substituents at the 2-amino position (e.g., aryl groups in ) and assess potency .
- Computational docking : Model interactions with target proteins (e.g., kinases) using AutoDock Vina .
Basic: How is the stereochemistry of the chiral center in this compound confirmed?
Answer:
- X-ray crystallography : Directly visualizes the C5 chiral center (e.g., deviation of 0.224 Å from the pyrimidine plane in ) .
- Chiral HPLC : Separates enantiomers using amylose-based columns .
Advanced: What strategies prevent racemization during synthetic steps involving the chiral center?
Answer:
- Low-temperature reactions : Minimize thermal energy to reduce epimerization.
- Acidic conditions : Stabilize the protonated amine intermediate (e.g., uses acetic acid for racemization control) .
Basic: How can computational tools predict the reactivity of this compound in novel reactions?
Answer:
- DFT calculations : Simulate transition states for reactions (e.g., bromination) to identify activation barriers .
- MD simulations : Model solvation effects and steric hindrance .
Advanced: How should researchers address contradictions in spectral data (e.g., NMR vs. X-ray) for this compound?
Answer:
- Dynamic NMR : Detect conformational exchange broadening signals.
- Variable-temperature crystallography : Capture flexible moieties (e.g., BOC group) in multiple orientations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
